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Introduction

Iberdomide (CC-220) is a novel Cereblon (CRBN) E3 ligase modulator (CELMoD™) that has
demonstrated potent anti-proliferative and immunomodulatory activities.[1][2] Its mechanism of
action involves binding to the CRBN protein, a component of the CUL4-RBX1-DDB1-CRBN
(CRL4CRBN) E3 ubiquitin ligase complex.[3] This binding alters the substrate specificity of the
ligase, leading to the targeted ubiquitination and subsequent proteasomal degradation of the
lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[3][4] These transcription
factors are crucial for the survival and proliferation of various hematological cancer cells,
including multiple myeloma. By inducing the degradation of Ikaros and Aiolos, Iberdomide
exerts a direct cytotoxic effect on malignant cells and stimulates an anti-tumor immune
response.

These application notes provide a detailed protocol for assessing the cytotoxicity of
Iberdomide on primary patient-derived cancer cells, a critical step in preclinical evaluation and
personalized medicine approaches. The provided methodologies are designed to be a starting
point for researchers, with the understanding that optimization may be necessary depending on
the specific primary sample characteristics.
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Table 1: In Vitro Dose-Dependent Effects of Iberdomide
on Primary Patient Cells
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Table 2: Clinical Response to Iberdomide in Patients
with Relapsed/Refractory Multiple Myeloma (RRMM)

| Treatment | Patient Population | Overall Response Rate (ORR) | Very Good Partial Response
(VGPR) Rate | Partial Response (PR) Rate | Reference | |---|---|---|]---|---| | Iberdomide +
Dexamethasone | Heavily pretreated RRMM | 32.2% | 3.4% | 28.8% | | | Iberdomide +
Dexamethasone | IMiD-refractory RRMM | 35.3% | 2.0% | 33.3% | | | Iberdomide +
Dexamethasone | Daratumumab and Pomalidomide refractory RRMM | 29.6% | 3.7% | 25.9% |

Experimental Protocols
Protocol 1: Isolation of Primary Mononuclear Cells from
Patient Samples

This protocol describes the isolation of mononuclear cells (MNCSs), including cancer cells and
peripheral blood mononuclear cells (PBMCs), from bone marrow aspirates or peripheral blood
of patients.

Materials:

Bone marrow aspirate or peripheral blood collected in heparinized tubes
e Ficoll-Paque PLUS

¢ Phosphate-buffered saline (PBS), Ca2+/Mg2+-free

 Sterile conical tubes (15 mL and 50 mL)

o Serological pipettes

» Centrifuge with a swinging-bucket rotor

o Complete cell culture medium (e.g., RPMI-1640 supplemented with 10-20% Fetal Bovine
Serum, 1% Penicillin-Streptomycin)

Procedure:
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e Dilute the bone marrow aspirate or peripheral blood 1:1 with sterile PBS.

o Carefully layer 3-4 mL of the diluted sample onto 3 mL of Ficoll-Paque PLUS in a 15 mL
conical tube, avoiding mixing of the layers.

o Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.

 After centrifugation, four distinct layers will be visible. Carefully aspirate the upper layer
(plasma) and transfer the opaque layer of mononuclear cells (the "buffy coat") to a new 50
mL conical tube.

e Wash the isolated MNCs by adding PBS to a final volume of 45-50 mL and centrifuge at 300
x g for 10 minutes at 4°C.

o Discard the supernatant and resuspend the cell pellet in complete cell culture medium.

o Perform a cell count and viability assessment using a hemocytometer and trypan blue
exclusion or an automated cell counter.

Protocol 2: Iberdomide Cytotoxicity Assay using a
Metabolic Activity Readout (MTT/XTT Assay)

This protocol measures the metabolic activity of cells as an indicator of viability. A reduction in
metabolic activity is indicative of cytotoxicity.

Materials:

Isolated primary mononuclear cells

¢ Iberdomide stock solution (dissolved in DMSO)
o Complete cell culture medium

o 96-well flat-bottom sterile culture plates

e MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-
methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent
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 Solubilization solution (e.g., DMSO or a detergent-based solution)
o Multi-channel pipette

» Plate reader capable of measuring absorbance at the appropriate wavelength (e.g., 570 nm
for MTT)

Procedure:
o Cell Seeding:

o Resuspend the isolated primary MNCs in complete culture medium to a concentration of
1-2 x 106 cells/mL. Note: The optimal seeding density should be determined empirically
for each primary sample.

o Plate 100 pL of the cell suspension into the inner 60 wells of a 96-well plate.
o Add 100 pL of sterile PBS or culture medium to the outer wells to minimize evaporation.
e Drug Treatment:

o Prepare serial dilutions of Iberdomide in complete culture medium from a concentrated
stock solution. A suggested starting range for a dose-response curve is 0.01 nM to 10 pM.

o Include a vehicle control (DMSO) at the same final concentration as in the highest
Iberdomide dilution.

o Add 100 puL of the Iberdomide dilutions or vehicle control to the appropriate wells in
triplicate. The final volume in each well should be 200 pL.

e |ncubation:

o Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 48-72 hours. The
optimal incubation time may vary depending on the cell type and should be determined
experimentally.

o MTT/XTT Assay:
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[e]

Add 20 pL of MTT solution (5 mg/mL in PBS) or 50 pL of XTT solution to each well.

(¢]

Incubate the plate for an additional 2-4 hours at 37°C.

[¢]

If using MTT, add 150 pL of solubilization solution to each well and incubate overnight at
37°C to dissolve the formazan crystals.

[¢]

If using XTT, the formazan product is soluble and the absorbance can be read directly.

o Data Acquisition:
o Measure the absorbance of each well using a plate reader.

o Subtract the average absorbance of the blank wells (medium only) from the absorbance of
all other wells.

o Calculate the percentage of cell viability for each Iberdomide concentration relative to the
vehicle-treated control cells.

Protocol 3: Apoptosis Assessment by Annexin V and
Propidium lodide Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic,
and necrotic cells.

Materials:

Isolated primary mononuclear cells

Iberdomide stock solution

6-well or 12-well sterile culture plates

Annexin V-FITC (or another fluorochrome) Apoptosis Detection Kit (containing Annexin V,
Propidium lodide (PI), and Binding Buffer)

Flow cytometer
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Procedure:
¢ Cell Seeding and Treatment:

o Seed 1-2 x 106 primary MNCs per well in a 6-well or 12-well plate in complete culture
medium.

o Treat the cells with various concentrations of Iberdomide (e.g., 0.1 uM, 1 uM, 10 uM) and
a vehicle control for 24-48 hours.

e Cell Harvesting and Staining:

o Harvest the cells, including any floating cells in the supernatant, and transfer to flow
cytometry tubes.

o Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.
o Resuspend the cell pellet in 100 pL of 1X Binding Buffer.
o Add 5 pL of Annexin V-FITC and 5 pL of PI to each tube.
o Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
o Add 400 pL of 1X Binding Buffer to each tube.
e Flow Cytometry Analysis:
o Analyze the samples on a flow cytometer within one hour of staining.

o Use unstained, Annexin V-only, and Pl-only stained cells as controls to set up the
compensation and gates.

o Acquire data for at least 10,000 events per sample.
o Analyze the data to quantify the percentage of cells in each quadrant:
= Annexin V- / PI- (viable cells)

= Annexin V+ / PI- (early apoptotic cells)

© 2025 BenchChem. All rights reserved. 7/11 Tech Support


https://www.benchchem.com/product/b608038?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608038?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

= Annexin V+ / Pl+ (late apoptotic/necrotic cells)

= Annexin V- / Pl+ (necrotic cells)

Mandatory Visualizations

Click to download full resolution via product page

Caption: Iberdomide’'s Mechanism of Action.
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Caption: Experimental Workflow for Iberdomide Cytotoxicity Assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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